Paradoxical Lipophilicity Modulation: XLogP3 of 1.5 vs. 2.2 for the Non-Fluorinated Analog
The introduction of a fluorine atom at the 4-position of 3,5-dimethoxybenzoic acid leads to a paradoxical decrease in computed lipophilicity. 4-Fluoro-3,5-dimethoxybenzoic acid has an XLogP3 value of 1.5, while the non-fluorinated parent, 3,5-dimethoxybenzoic acid, has an XLogP3 of 2.2 [1]. This 0.7 log unit decrease is a quantifiable and reproducible differentiation. In contrast, 4-fluorobenzoic acid (XLogP3 = 2.1) is significantly more lipophilic, and syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid, XLogP3 = 1.0) is more hydrophilic [2][3].
| Evidence Dimension | Computed Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.5 |
| Comparator Or Baseline | 3,5-Dimethoxybenzoic acid (XLogP3 = 2.2); 4-Fluorobenzoic acid (XLogP3 = 2.1); Syringic acid (XLogP3 = 1.0) |
| Quantified Difference | Δ = -0.7 log units vs. non-fluorinated analog; Δ = -0.6 log units vs. 4-fluorobenzoic acid; Δ = +0.5 log units vs. syringic acid |
| Conditions | XLogP3 algorithm, PubChem 2025.09.15 release |
Why This Matters
This counter-intuitive lipophilicity profile makes the compound uniquely suited for lead optimization campaigns where reducing logP while maintaining the electronic benefits of fluorine is critical for improving solubility and reducing off-target toxicity.
- [1] PubChem. (2025). Computed XLogP3 for CID 84775699 (4-Fluoro-3,5-dimethoxybenzoic Acid) and CID 14332 (3,5-Dimethoxybenzoic Acid). View Source
- [2] PubChem. (2025). Computed XLogP3 for CID 9973 (4-Fluorobenzoic Acid). View Source
- [3] PubChem. (2025). Computed XLogP3 for CID 10742 (Syringic Acid). View Source
